molecular formula C12H16N2O B1288149 4-(Piperidin-4-yl)benzamide CAS No. 886362-49-8

4-(Piperidin-4-yl)benzamide

Cat. No.: B1288149
CAS No.: 886362-49-8
M. Wt: 204.27 g/mol
InChI Key: AQKSOYVHNMUJHZ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)benzamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzamide moiety attached to a piperidine ring, making it a versatile scaffold for the development of various therapeutic agents. Its unique structure allows it to interact with a range of biological targets, making it a valuable compound for scientific research.

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-4-yl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of the downstream target gene p21 .

Biochemical Pathways

The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound was designed and synthesized guided by bioisosterism and pharmacokinetic parameters

Result of Action

The result of the action of this compound is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Some scholars believe that inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-yl)benzamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell . The compound induces the expression of hypoxia-inducible factor 1 alpha protein and downstream target gene p21, which promotes tumor cell apoptosis . Additionally, this compound interacts with cleaved caspase-3, further promoting apoptosis in tumor cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In HepG2 cells, it induces the expression of hypoxia-inducible factor 1 alpha protein, which is a critical transcription factor under hypoxic conditions . This leads to the upregulation of genes involved in glycolysis and other adaptive responses to hypoxia. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by promoting the expression of p21 and cleaved caspase-3, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to hypoxia-inducible factor 1 alpha protein, stabilizing it and preventing its degradation under normoxic conditions . This stabilization allows hypoxia-inducible factor 1 alpha protein to translocate to the nucleus, where it activates the transcription of target genes involved in cellular adaptation to hypoxia. Additionally, this compound induces the expression of p21 by dissociating c-Myc from the p21 promoter, thereby promoting cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been observed to be stable under various conditions, maintaining its bioactivity for extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, the compound has shown sustained effects on cellular function, including prolonged induction of apoptosis and cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, toxic effects such as liver damage and systemic toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in glycolysis and other metabolic processes . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound has been found to accumulate in specific cellular compartments, where it exerts its biological effects . This targeted distribution is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it interacts with hypoxia-inducible factor 1 alpha protein and other transcription factors to regulate gene expression . This precise localization is critical for its role in modulating cellular responses to hypoxia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)benzamide typically involves the alkylation of 4-hydroxybenzoic acid, followed by hydrolysis and condensation reactions . The process begins with the protection of the hydroxyl group, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the deprotection of the hydroxyl group and the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(Piperidin-4-yl)benzoic acid, while reduction can produce 4-(Piperidin-4-yl)benzyl alcohol .

Scientific Research Applications

4-(Piperidin-4-yl)benzamide has a wide range of applications in scientific research:

Properties

IUPAC Name

4-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKSOYVHNMUJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594978
Record name 4-(Piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-49-8
Record name 4-(Piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-49-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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